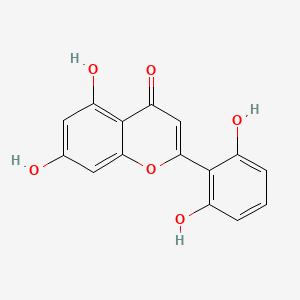

5,7,2',6'-Tetrahydroxyflavone

Descripción general

Descripción

5,7,2’,6’-Tetrahydroxyflavone is a natural flavonoid . It has a molecular formula of C15H10O6 . This compound is known to inhibit hepatic testosterone 6β-hydroxylation (CYP3A4) activity with an IC50 of 7.8 μM .

Molecular Structure Analysis

The molecular structure of 5,7,2’,6’-Tetrahydroxyflavone consists of a fused phenyl and pyranyl rings (ring A and C) and a phenyl moiety (ring B) attached to the ring C . The average mass of the molecule is 286.236 Da and the monoisotopic mass is 286.047729 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7,2’,6’-Tetrahydroxyflavone include a molecular formula of C15H10O6 , an average mass of 286.236 Da, and a monoisotopic mass of 286.047729 Da .Aplicaciones Científicas De Investigación

Antioxidant Properties

5,7,2',6'-Tetrahydroxyflavone and its derivatives show significant antioxidant properties. For example, 5,6,7,8-tetrahydroxyflavone (5,6,7,8-THF) demonstrated excellent free radical scavenging effects and reducing power in vitro, highlighting its potential as a source of antioxidants (Jing, Ma, Fan, & Jia, 2017).

Interaction with DNA

Compounds related to 5,7,2',6'-Tetrahydroxyflavone, such as fisetin and quercetin, have been studied for their interactions with DNA. These flavonoids show changes in intrinsic fluorescence behavior upon binding to DNA, which could be significant in understanding their role in physiological systems (Sengupta et al., 2014).

Antibacterial Activity

Certain derivatives of 5,7,2',6'-Tetrahydroxyflavone exhibit antibacterial activity. Two new flavones isolated from Acanthospermum hispidum DC showed effectiveness against various bacteria, including Salmonella typii and Staphylococcus aureus (Edewor & Olajire, 2011).

Anti-inflammatory Effects

Phenolic compounds related to 5,7,2',6'-Tetrahydroxyflavone, like artocarpesin and norartocarpetin isolated from Artocarpus heterophyllus, have shown potential anti-inflammatory effects. These compounds inhibited the production of pro-inflammatory mediators in lipopolysaccharide-activated murine macrophage cells, suggesting a therapeutic potential for inflammation-associated disorders (Fang, Hsu, & Yen, 2008).

Anti-tumor and Anti-HIV Activities

Some flavones, including 5,7,2',6'-Tetrahydroxyflavone derivatives, have been identified as having anti-tumor and anti-HIV properties. For instance, flavones isolated from Gardenia carinata exhibited cytotoxic activity against certain cell lines and inhibited DNA topoisomerase IIα activity, which is linked to their cytotoxicity. These compounds also showed anti-HIV-1 activity in assays (Kongkum et al., 2012).

Allelopathic Effects

Isoflavanones similar to 5,7,2',6'-Tetrahydroxyflavone from Desmodium uncinatum have been studied for their allelopathic effects. These compounds have shown potential in inducing germination of seeds of parasitic weeds and inhibiting radical growth, suggesting a role in plant defense mechanisms (Tsanuo et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXXUIYFPVIHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231750 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,2',6'-Tetrahydroxyflavone | |

CAS RN |

82475-00-1 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082475001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

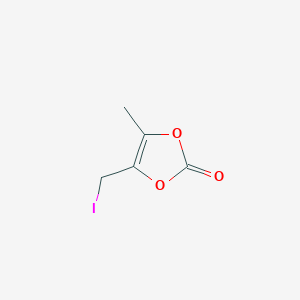

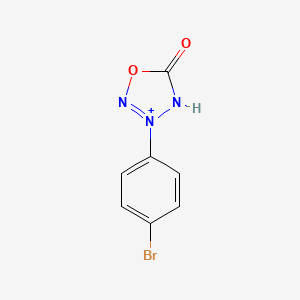

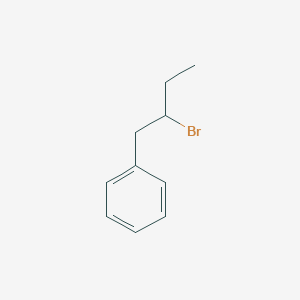

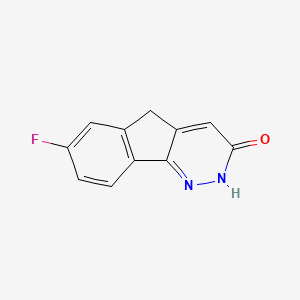

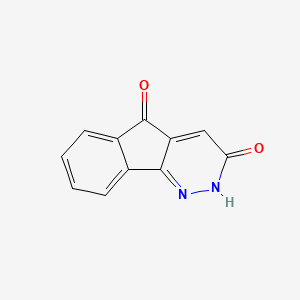

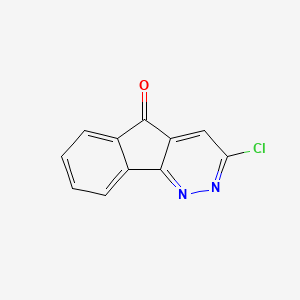

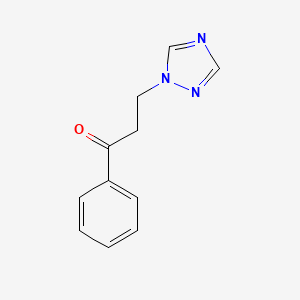

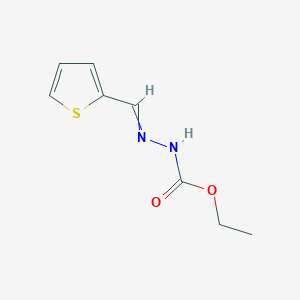

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B1660644.png)

![2-[(E)-2-(4-methylphenyl)sulfonylethenyl]-5-nitrofuran](/img/structure/B1660659.png)

![N-[(3-chlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B1660667.png)